gamma-Gurjunene
Overview
Description
Gamma-Gurjunene is a natural sesquiterpene hydrocarbon with the molecular formula C15H24. It is one of the components found in the essential oils of various plants, including those from the Dipterocarpaceae family. This compound is known for its distinct aroma and is often used in the fragrance industry. Its chemical structure consists of a bicyclic framework, which contributes to its unique properties.
Preparation Methods
Gamma-Gurjunene can be synthesized through the isomerization of alpha-Gurjunene in an acidic medium . This process involves the rearrangement of the molecular structure of alpha-Gurjunene to form this compound. Additionally, this compound can be isolated from natural sources such as gurjun balsam, which is obtained from the Dipterocarpus species . The essential oil is extracted through steam distillation, followed by purification steps to isolate this compound.
Chemical Reactions Analysis
Gamma-Gurjunene undergoes various chemical reactions, including oxidation and reduction. For instance, oxidation of this compound with m-chloroperbenzoic acid yields a mixture of monoepoxides and diepoxides . Reduction reactions using lithium aluminum hydride or lithium triethylborohydride can produce diols from the epoxides . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Scientific Research Applications
Gamma-Gurjunene has several scientific research applications across different fields:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Its anti-inflammatory properties are being explored for treating various inflammatory conditions.
Industry: this compound is used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of gamma-Gurjunene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, this compound may interact with cell membrane receptors, modulating signaling pathways that lead to its observed biological effects.
Comparison with Similar Compounds
Gamma-Gurjunene is similar to other sesquiterpenes such as alpha-Gurjunene, beta-Gurjunene, and gamma-Himachalene. it is unique in its specific chemical structure and the distinct aroma it imparts. Unlike alpha-Gurjunene, which is more commonly found in nature, this compound is less abundant and often requires specific isolation techniques . Its unique properties make it valuable in both research and industrial applications.
Similar Compounds
- Alpha-Gurjunene
- Beta-Gurjunene
- Gamma-Himachalene
- Patchoulol
- Caryophyllene
Biological Activity
Gamma-gurjunene, a sesquiterpene hydrocarbon, is noted for its diverse biological activities, including antimicrobial, antiproliferative, and antioxidant properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Composition
This compound is commonly found in essential oils derived from various plant species. Its chemical structure contributes significantly to its biological activities. The following table summarizes the concentration of this compound in different essential oils:
Plant Species | This compound Concentration (%) |
---|---|
Eucalyptus patrisii | 12.5 |
Annonaceae species | Variable (not specified) |
Other Eucalyptus species | 0.6 |
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound. For instance, research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are often comparable to or better than those of conventional antibiotics.
- Study Findings :
Antiproliferative Effects
This compound has also shown promise in cancer research, particularly regarding its antiproliferative effects on various cancer cell lines.
- Case Study :
- A study evaluated the cytotoxic effects of this compound on human hepatocellular carcinoma (HepG2) cells, revealing an IC50 value of 19.3 µg/mL, indicating significant cytotoxicity .
- In vivo studies using murine models showed that administration of this compound resulted in tumor growth inhibition rates of up to 37.5% at higher doses .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.
- Research Findings :
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation .
- Antiproliferative Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
- Antioxidant Mechanism : this compound reduces oxidative stress by enhancing endogenous antioxidant enzyme activities .
Properties
IUPAC Name |
1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYRYUZIBGFLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C2C1CCC2C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275870 | |
Record name | 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22567-17-5, 915104-82-4 | |
Record name | gamma-Gurjunene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,3aβ,4α,7β)]-1,2,3,3a,4,5,6,7-octahydro-7-isopropenyl-1,4-dimethylazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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